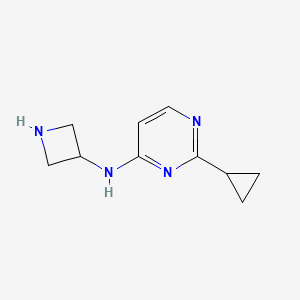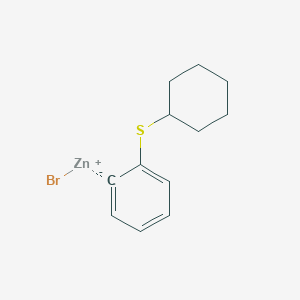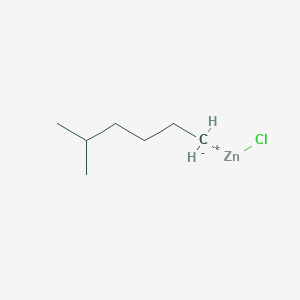
5-MethylhexylZinc chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-MethylhexylZinc chloride is an organozinc compound with the molecular formula C7H15ClZn. It is a reagent commonly used in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound is typically supplied as a solution in tetrahydrofuran (THF) and is known for its reactivity and versatility in various chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
5-MethylhexylZinc chloride can be synthesized through the reaction of 5-methylhexyl chloride with zinc in the presence of a suitable solvent like THF. The reaction is typically carried out under an inert atmosphere to prevent oxidation. The general reaction is as follows: [ \text{5-Methylhexyl chloride} + \text{Zn} \rightarrow \text{this compound} ]
Industrial Production Methods
In an industrial setting, the production of this compound involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the product. The process may include steps such as purification and concentration to achieve the desired concentration of the compound in the solvent.
化学反应分析
Types of Reactions
5-MethylhexylZinc chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: It can react with electrophiles to form new carbon-carbon bonds.
Oxidation and Reduction: It can participate in redox reactions, although it is more commonly used in nucleophilic substitution.
Coupling Reactions: It is often used in coupling reactions such as the Negishi coupling, where it reacts with halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used with this compound include halides, palladium catalysts, and various solvents like THF. The reactions are typically carried out under inert conditions to prevent unwanted side reactions.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction and reagents used. In coupling reactions, the primary products are often complex organic molecules with new carbon-carbon bonds.
科学研究应用
5-MethylhexylZinc chloride has a wide range of applications in scientific research, including:
Chemistry: It is used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Biology: It can be used in the modification of biomolecules for various studies.
Industry: It is used in the production of fine chemicals and intermediates for various industrial processes.
作用机制
The mechanism of action of 5-MethylhexylZinc chloride involves its role as a nucleophile in chemical reactions. It reacts with electrophiles to form new bonds, often facilitated by catalysts such as palladium. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophile.
相似化合物的比较
Similar Compounds
- Methylzinc chloride
- Ethylzinc chloride
- Butylzinc chloride
Uniqueness
5-MethylhexylZinc chloride is unique due to its specific alkyl chain length and branching, which can influence its reactivity and selectivity in chemical reactions. Compared to other organozinc compounds, it offers distinct advantages in certain synthetic applications due to its structural properties.
属性
分子式 |
C7H15ClZn |
|---|---|
分子量 |
200.0 g/mol |
IUPAC 名称 |
chlorozinc(1+);2-methylhexane |
InChI |
InChI=1S/C7H15.ClH.Zn/c1-4-5-6-7(2)3;;/h7H,1,4-6H2,2-3H3;1H;/q-1;;+2/p-1 |
InChI 键 |
ZEODJPKGKRBHFA-UHFFFAOYSA-M |
规范 SMILES |
CC(C)CCC[CH2-].Cl[Zn+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


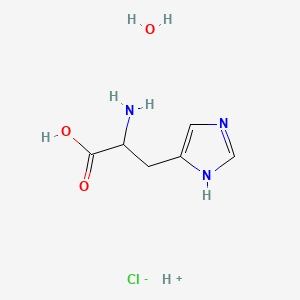



![7,10-Dioxadispiro[3.1.4.1]undecan-2-one](/img/structure/B14886340.png)
![Ethyl 2,5-dimethyl-4-oxo-2-(thiophen-2-yl)-1,2,3,4-tetrahydrothieno[3,4-d]pyrimidine-7-carboxylate](/img/structure/B14886347.png)
![2-(((3AR,4R,6R,6aS)-6-((5-amino-6-chloro-2-(propylthio)pyrimidin-4-yl)amino)-2,2-dimethyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethan-1-ol](/img/structure/B14886348.png)
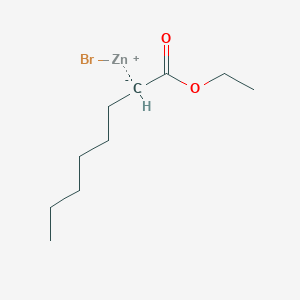
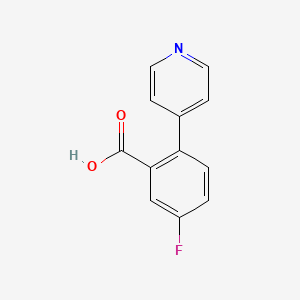
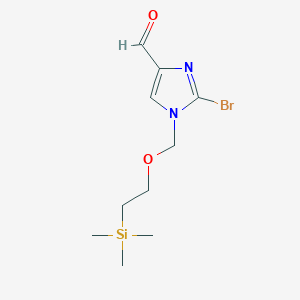
![4-{4,5-bis[(cyclohexylamino)methyl]-1H-1,2,3-triazol-1-yl}-1,2,5-oxadiazol-3-amine](/img/structure/B14886393.png)
